molecular formula C9H10FNO B2841900 4-(fluoromethyl)-N-methylbenzamide CAS No. 118507-31-6

4-(fluoromethyl)-N-methylbenzamide

Cat. No.: B2841900
CAS No.: 118507-31-6
M. Wt: 167.183
InChI Key: HRCIIZHXSSAGLP-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-N-methylbenzamide is a chemical compound characterized by the presence of a fluoromethyl group attached to a benzamide structure with a methyl group at the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(fluoromethyl)-N-methylbenzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoromethylbenzoic acid and methylamine.

  • Activation: The carboxylic acid group of 4-fluoromethylbenzoic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amide Formation: The activated acid chloride is then reacted with methylamine to form this compound.

Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones.

  • Reduction: The compound can be reduced to form 4-(fluoromethyl)-N-methylbenzylamine.

  • Substitution: The fluoromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Fluoromethyl ketones

  • Reduction: 4-(fluoromethyl)-N-methylbenzylamine

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

4-(Fluoromethyl)-N-methylbenzamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(fluoromethyl)-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-(Fluoromethyl)benzamide: Similar structure but lacks the N-methyl group.

  • 4-(Fluoromethyl)pyridine: Contains a pyridine ring instead of a benzamide group.

  • 4-(Fluoromethyl)piperidine: Contains a piperidine ring instead of a benzamide group.

Uniqueness: 4-(Fluoromethyl)-N-methylbenzamide is unique due to the presence of both the fluoromethyl group and the N-methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups provides versatility in its applications compared to similar compounds.

Properties

IUPAC Name

4-(fluoromethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCIIZHXSSAGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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